Product packaging for 1-trityl-1H-1,2,4-triazole-3-carbaldehyde(Cat. No.:CAS No. 148062-66-2)

1-trityl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B1319601
CAS No.: 148062-66-2
M. Wt: 339.4 g/mol
InChI Key: PBGVUTTVPKVLGJ-UHFFFAOYSA-N
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Description

Contextual Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Chemical Research

The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms that is considered a "privileged scaffold" in medicinal and materials chemistry. Its significance stems from a combination of unique structural and electronic properties. The triazole nucleus is metabolically stable and can engage in hydrogen bonding and dipole interactions, which allows molecules containing this ring to bind with high affinity to biological receptors. nih.govresearchgate.net This has led to the incorporation of the 1,2,4-triazole system into a wide array of commercially available drugs with diverse therapeutic applications. researchgate.netlifechemicals.com

Beyond its role in pharmaceuticals, the 1,2,4-triazole framework is utilized in agrochemicals, corrosion inhibitors, ionic liquids, and polymers. nih.govlifechemicals.com The versatility of the triazole ring allows for the attachment of various substituents, enabling the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov The development of efficient synthetic methods for creating substituted 1,2,4-triazoles remains an active area of research, highlighting the continued importance of this heterocyclic system. organic-chemistry.org

Table 1: Notable Marketed Drugs Featuring the 1,2,4-Triazole Core

Drug Name Therapeutic Class
Fluconazole Antifungal
Itraconazole Antifungal
Ribavirin Antiviral
Anastrozole Anticancer (Aromatase Inhibitor)
Letrozole Anticancer (Aromatase Inhibitor)
Alprazolam Anxiolytic (Tranquilizer)
Estazolam Hypnotic, Sedative

This table features examples of drugs containing the 1,2,4-triazole moiety, as cited in sources researchgate.netlifechemicals.com.

The Strategic Role of the Triphenylmethyl (Trityl) Protecting Group in Multistep Organic Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The triphenylmethyl (trityl) group is a sterically bulky protecting group widely employed for this purpose, particularly for primary alcohols, and also for amines and thiols. ucoz.comtotal-synthesis.com Its large size provides a high degree of steric hindrance, which can be strategically used to selectively protect the most accessible primary hydroxyl group in a poly-hydroxylated compound like those found in carbohydrate chemistry. total-synthesis.com

A key advantage of the trityl group is its lability under acidic conditions. total-synthesis.com It can be readily removed, or "deprotected," using mild acids such as acetic acid or trifluoroacetic acid (TFA), often without affecting other acid-sensitive groups within the molecule. ucoz.comcommonorganicchemistry.com This selective protection and deprotection strategy is a cornerstone of modern multistep synthesis. The protection reaction is typically carried out using trityl chloride in the presence of a base like pyridine. total-synthesis.comcommonorganicchemistry.com

Table 2: Characteristics of the Trityl (Triphenylmethyl) Protecting Group

Feature Description
Target Functional Groups Primarily primary alcohols; also amines and thiols. ucoz.comtotal-synthesis.com
Protection Conditions Trityl chloride (Tr-Cl) in the presence of a base (e.g., pyridine). total-synthesis.com
Deprotection Conditions Mild Bronsted or Lewis acids (e.g., Trifluoroacetic Acid - TFA, acetic acid). total-synthesis.comcommonorganicchemistry.com
Key Advantage Steric bulk allows for selective protection of primary functional groups. total-synthesis.com

| Stability | Stable to many reaction conditions but easily cleaved by acid. ucoz.com |

Functional Group Versatility: The Carbaldehyde Moiety in Molecular Design and Transformations

The carbaldehyde, or formyl group (-CHO), is one of the most versatile functional groups in organic chemistry due to the electrophilic nature of its carbonyl carbon. solubilityofthings.com This reactivity allows it to serve as a key precursor for a vast range of other functional groups and as a critical component in the construction of complex molecular skeletons. The aldehyde group can be easily oxidized to form a carboxylic acid or reduced to a primary alcohol. libretexts.orgfiveable.me

Furthermore, the carbaldehyde is a central participant in numerous carbon-carbon bond-forming reactions. It readily undergoes nucleophilic addition with organometallic reagents (like Grignard or organolithium reagents) to produce secondary alcohols. wikipedia.org It is also a key reactant in fundamental transformations such as the Wittig reaction to form alkenes and the aldol reaction to create β-hydroxy carbonyl compounds. wikipedia.org This extensive and predictable reactivity makes the carbaldehyde group an invaluable tool for molecular design and synthetic strategy. mdpi.comresearchgate.net

Table 3: Common Chemical Transformations of the Carbaldehyde Group

Transformation Reagent(s) Product
Oxidation Jones' Reagent (CrO₃/H₂SO₄), Tollens' Reagent (Ag₂O) Carboxylic Acid
Reduction Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) Primary Alcohol
Nucleophilic Addition Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) Secondary Alcohol
Wittig Reaction Phosphonium ylide (Ph₃P=CHR) Alkene
Cyanohydrin Formation Hydrogen Cyanide (HCN) Cyanohydrin
Reductive Amination Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) Amine
Aldol Reaction Enolate (from another aldehyde or ketone) β-Hydroxy Aldehyde/Ketone

This table summarizes common reactions of the carbaldehyde functional group as described in sources libretexts.orgfiveable.mewikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17N3O B1319601 1-trityl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 148062-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-trityl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-16-21-23-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVUTTVPKVLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Trityl 1h 1,2,4 Triazole 3 Carbaldehyde and Cognate Derivatives

Strategic Approaches for the Construction of the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target molecule. Various methodologies, ranging from classical cyclization reactions to modern catalytic systems, have been developed to efficiently construct this heterocyclic scaffold.

Conventional Cyclization and Condensation Reactions for 1,2,4-Triazole Ring Formation

Traditional methods for the synthesis of the 1,2,4-triazole core often rely on the cyclization of linear precursors. Two of the most established methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. This reaction typically requires high temperatures and can result in modest yields. mdpi.comfrontiersin.orgscispace.com For instance, the reaction of a formamide (B127407) with a hydrazine (B178648) derivative can lead to the formation of the 1,2,4-triazole ring.

The Einhorn-Brunner reaction provides an alternative route through the reaction of an imide with an alkyl or aryl hydrazine. scispace.comfrontiersin.org This method can produce a mixture of isomeric 1,2,4-triazoles, and the regioselectivity can be influenced by the nature of the substituents on the imide. frontiersin.org

Another conventional approach involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization to form a 1,2,4-triazole-3(5)-thiol. Subsequent oxidation of the thiol group yields the unsubstituted 1,2,4-triazole. wikipedia.org

Table 1: Comparison of Conventional Cyclization Reactions for 1,2,4-Triazole Synthesis
Reaction NameReactantsGeneral ConditionsAdvantagesDisadvantages
Pellizzari Reaction Amide and HydrazideHigh temperatureUtilizes readily available starting materialsOften requires harsh conditions, may have low yields frontiersin.org
Einhorn-Brunner Reaction Imide and HydrazineAcid or base catalysisCan provide access to a variety of substituted triazolesMay produce isomeric mixtures, regioselectivity can be an issue frontiersin.org
From Thiosemicarbazide Thiosemicarbazide and Formic AcidAcylation followed by cyclization and oxidationGood for unsubstituted 1,2,4-triazoleMulti-step process

Modern Catalytic and Metal-Free Approaches to 1,2,4-Triazoles

Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign methods. This includes the development of catalytic and metal-free approaches for the construction of the 1,2,4-triazole ring.

Catalytic approaches often employ transition metals, such as copper, to facilitate the cyclization process. For example, copper-catalyzed oxidative C(sp3)-H functionalization of amidines has been shown to be an effective method for synthesizing 1,3-disubstituted 1,2,4-triazoles. isres.org These reactions often proceed under milder conditions compared to their conventional counterparts and can exhibit high regioselectivity. frontiersin.org Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts provides a practical route to either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the metal catalyst used (e.g., Ag(I) or Cu(II)). frontiersin.orgisres.org

Metal-free approaches offer the advantage of avoiding potentially toxic and expensive metal catalysts. These methods often rely on the use of iodine as a catalyst or employ oxidative cyclization strategies. isres.org For instance, the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides using DMF as a carbon source is a metal-free method for synthesizing certain triazole derivatives. isres.org

Multi-Component Reactions for Diverse 1,2,4-Triazole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov MCRs have been successfully applied to the synthesis of a wide variety of 1,2,4-triazole derivatives. isres.orgnih.gov

A notable example is the three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org Another versatile MCR involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. frontiersin.org These methods are highly valued for their atom economy, operational simplicity, and the ability to generate structural diversity in a single step.

Installation and Selective Manipulation of the Carbaldehyde Functionality on the Triazole Ring

Once the 1-trityl-1H-1,2,4-triazole core is synthesized, the next critical step is the introduction of the carbaldehyde group at the 3-position. This can be achieved through direct formylation or by the conversion of a precursor functional group.

Direct Formylation and Aldehyde Introduction Methods

Direct formylation involves the introduction of a -CHO group onto the pre-formed triazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl3). ijpcbs.comwikipedia.org The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich triazole ring to introduce the formyl group. The regioselectivity of the Vilsmeier-Haack reaction on N-substituted 1,2,4-triazoles can be influenced by the nature of the substituent on the nitrogen atom.

Another direct approach involves the lithiation of the triazole ring followed by quenching with a formylating agent like DMF. up.ac.za For instance, 1-phenyl-1,2,4-triazole can be selectively lithiated at the C-5 position (analogous to the C-3 position in the target molecule's numbering) using a strong base like n-butyllithium, and subsequent reaction with DMF yields the corresponding aldehyde. clockss.org The bulky trityl group at the N1 position would likely direct this lithiation to the C5 position.

Table 2: Direct Formylation Methods for Heterocyclic Compounds
MethodReagentsGeneral ConditionsKey Features
Vilsmeier-Haack Reaction DMF, POCl3 (or other dehydrating agents)Typically mild conditionsEffective for electron-rich heterocycles, regioselectivity can be controlled ijpcbs.comwikipedia.org
Lithiation-Formylation Strong base (e.g., n-BuLi), DMFAnhydrous conditions, low temperaturesAllows for regioselective formylation at the site of lithiation up.ac.zaclockss.org

Conversion from Precursor Functional Groups (e.g., Nitriles, Alcohols)

An alternative strategy for introducing the carbaldehyde functionality is to first install a precursor group at the desired position and then convert it to the aldehyde.

Conversion from Nitriles: A common precursor is the nitrile group (-CN), which can be introduced onto the triazole ring through various methods, including multicomponent reactions as mentioned earlier. isres.org The nitrile can then be reduced to the corresponding aldehyde. This reduction can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H), which is known for the partial reduction of nitriles to aldehydes. Subsequent hydrolysis of the resulting imine intermediate yields the desired carbaldehyde.

Conversion from Alcohols: Another viable precursor is a hydroxymethyl group (-CH2OH). This can be introduced, for example, by reacting a lithiated triazole with formaldehyde. The resulting alcohol, (1-trityl-1H-1,2,4-triazol-3-yl)methanol, can then be oxidized to the aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Regioselective Introduction and Utilization of the Trityl Protecting Group

The triphenylmethyl (trityl) group serves as a crucial protecting group in the synthesis of nitrogen-containing heterocycles due to its steric bulk and specific reactivity. total-synthesis.comthieme.de Its application in 1,2,4-triazole chemistry allows for directed functionalization by selectively blocking one of the nitrogen atoms.

Regioselective Alkylation Strategies for N1-Substituted Triazoles

The alkylation of the 1,2,4-triazole ring presents a significant challenge in regioselectivity, as the reaction can potentially occur at the N1 or N4 positions, leading to a mixture of isomers. researchgate.net However, the synthesis of N1-substituted triazoles is often desired. Research has shown that the alkylation of 1,2,4-triazole with various alkyl halides can yield N1 and N4 isomers, with the N1-isomer being predominant. researchgate.net For instance, the alkylation of 1,2,4-triazole can result in an N1 to N4 isomer ratio of approximately 90:10. researchgate.net

The choice of base and reaction conditions plays a critical role in directing the alkylation to the N1 position. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in solvents like tetrahydrofuran (B95107) (THF) has been reported to be an effective method for the high-yield synthesis of 1-substituted-1,2,4-triazoles. researchgate.netslideshare.net

The steric hindrance provided by the bulky trityl group is a key factor in achieving high regioselectivity. When trityl chloride is used as the alkylating agent, the large size of the incoming triphenylmethyl group preferentially directs the substitution to the less sterically hindered N1 position. The protection reaction typically proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com This electrophile is then attacked by a nitrogen atom of the triazole ring.

Table 1: Conditions for Regioselective N1-Alkylation of 1,2,4-Triazoles This table is interactive and can be sorted by clicking on the column headers.

Alkylating Agent Base Solvent Regioselectivity (N1:N4) Yield of N1 Isomer Reference
Alkyl Halides DBU THF ~90:10 High researchgate.net
Trityl Chloride Pyridine/DMAP Pyridine High (predominantly N1) Good total-synthesis.com
Alkyl Halides K2CO3 DMF Mixture Variable researchgate.net

Selective Deprotection Methodologies for Trityl Groups in Triazole Synthesis

The trityl group is prized for its stability under neutral and basic conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group. total-synthesis.comcommonorganicchemistry.com The deprotection is typically achieved by treatment with Brønsted or Lewis acids. total-synthesis.com

Commonly employed reagents for detritylation include trifluoroacetic acid (TFA), acetic acid, or formic acid. total-synthesis.comcommonorganicchemistry.com The mechanism begins with the protonation of the ether-like nitrogen-carbon bond, which weakens it and facilitates its cleavage. This process results in the formation of the highly stable trityl cation and the deprotected N-H of the triazole. total-synthesis.com The stability of this cation is a primary driving force for the reaction.

The choice of acid allows for selective deprotection. For instance, using milder acids like acetic or formic acid can enable the removal of the trityl group while leaving other acid-sensitive groups, such as tert-butyldimethylsilyl (TBS) ethers, intact. total-synthesis.com In some cases, slightly aqueous acidic conditions are sufficient for the deprotection reaction. acgpubs.org For nitrogen heterocycles like tetrazoles, which are structurally related to triazoles, methods using indium metal in methanol (B129727) have also been developed for efficient and selective trityl group cleavage. thieme.de

Table 2: Common Reagents for Trityl Group Deprotection This table is interactive and can be sorted by clicking on the column headers.

Reagent Conditions Selectivity Reference
Trifluoroacetic Acid (TFA) Typically in DCM Strong, less selective commonorganicchemistry.com
Acetic Acid / Formic Acid Various Mild, can be selective over other acid-labile groups total-synthesis.com
Aqueous Perchloric Acid Time-dependent Acid-catalyzed acgpubs.org
Indium Metal / Methanol Reflux Selective for N-Trityl cleavage in tetrazoles thieme.de
Lewis Acids (e.g., BF3) Aprotic solvents Facilitates C-N bond breaking total-synthesis.com

Chemical Reactivity and Transformational Chemistry of 1 Trityl 1h 1,2,4 Triazole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The aldehyde functionality at the C3 position of the triazole ring is an electrophilic center, making it susceptible to a wide array of chemical transformations common to aldehydes. These reactions provide pathways for chain elongation, functional group interconversion, and the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions of the Carbonyl Center

The polarized carbon-oxygen double bond of the carbaldehyde group readily undergoes nucleophilic addition. The electrophilic carbonyl carbon is attacked by various nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol derivative. Strong nucleophiles, such as organometallic reagents, and weaker nucleophiles, often requiring acid catalysis, can participate in this reaction.

Key examples of nucleophilic additions include:

Grignard and Organolithium Reagents: Reaction with organomagnesium halides (R-MgX) or organolithium compounds (R-Li) followed by an aqueous workup yields secondary alcohols.

Hydride Reduction: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻) to reduce the aldehyde to a primary alcohol.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Nucleophile (Reagent)Product ClassResulting Functional Group
R-MgX (Grignard Reagent)Secondary Alcohol-CH(OH)R
R-Li (Organolithium)Secondary Alcohol-CH(OH)R
H⁻ (e.g., NaBH₄, LiAlH₄)Primary Alcohol-CH₂OH
CN⁻ (e.g., NaCN/HCl)Cyanohydrin-CH(OH)CN

Condensation Reactions, Including Imine and Oxime Formation

Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule. These reactions are fundamental for the synthesis of derivatives containing carbon-nitrogen double bonds.

Imine (Schiff Base) Formation: Primary amines (R-NH₂) react with the aldehyde, typically under mildly acidic conditions, to form imines, also known as Schiff bases. The reaction proceeds through an intermediate hemiaminal, which then dehydrates. mdpi.com This type of condensation is a common transformation for 1,2,4-triazole (B32235) derivatives. mdpi.comnih.gov

Oxime Formation: The reaction of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. byjus.com This conversion is a standard method for characterizing aldehydes and serves as a synthetic step toward other functional groups. The synthesis of oximes from various triazole-carbaldehydes has been documented as a viable synthetic route. researchgate.netnih.gov

ReagentIntermediateFinal ProductProduct Class
Primary Amine (R-NH₂)Hemiaminal1-trityl-3-(iminomethyl)-1H-1,2,4-triazoleImine (Schiff Base)
Hydroxylamine (NH₂OH)N/AThis compound oximeOxime

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful carbon-carbon bond-forming methods that convert a carbonyl group into an alkene.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to transform the aldehyde into an alkene. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate or directly to a four-membered oxaphosphetane ring, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction has been successfully applied to other 1,4-disubstituted triazole aldehydes to produce triazole-stilbene derivatives. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.org This reaction is renowned for its high stereoselectivity, typically yielding the (E)-alkene as the major product. nrochemistry.comalfa-chemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the Wittig reaction. wikipedia.org

ReactionKey ReagentGeneral ProductKey ByproductTypical Stereoselectivity
WittigPhosphorus Ylide (Ph₃P=CR'R'')AlkeneTriphenylphosphine oxideVariable; often Z-selective with unstabilized ylides
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR')⁻AlkeneDialkylphosphate saltTypically E-selective

Redox Transformations of the Aldehyde Functionality

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group into a carboxylic acid, yielding 1-trityl-1H-1,2,4-triazole-3-carboxylic acid.

Reduction: As mentioned in the context of nucleophilic addition, the reduction of the aldehyde to a primary alcohol, (1-trityl-1H-1,2,4-triazol-3-yl)methanol, is efficiently achieved using hydride reagents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

Reactivity Profile of the 1,2,4-Triazole Heterocycle in the Compound

The 1,2,4-triazole ring is an aromatic heterocycle characterized by π-electron deficiency at its carbon atoms due to the presence of three electronegative nitrogen atoms. This electronic nature makes the ring generally resistant to electrophilic substitution but susceptible to certain types of nucleophilic attack and rearrangements. chemicalbook.com

Ring-Opening and Rearrangement Pathways (e.g., Cornforth Rearrangement, Dimroth Rearrangement)

Molecular rearrangements involving the triazole core can lead to isomeric structures through ring-opening and ring-closure sequences.

Dimroth Rearrangement: This is a well-documented isomerization in triazole chemistry where endocyclic and exocyclic nitrogen atoms, or two endocyclic heteroatoms, exchange places. wikipedia.orgrsc.org The rearrangement typically proceeds through a ring-opened intermediate and can be catalyzed by acid, base, or heat. benthamscience.comnih.gov While often observed in fused 1,2,4-triazolo systems, the fundamental mechanism could potentially apply to substituted 1H-1,2,4-triazoles under specific conditions, leading to an isomeric triazole. benthamscience.combeilstein-journals.org The reaction's feasibility would depend on the stability of the ring-opened intermediate, influenced by the trityl and carbaldehyde substituents.

Cornforth Rearrangement: The Cornforth rearrangement is classically defined as the thermal rearrangement of 4-acyloxazoles, where substituents at the C4 and C5 positions of the oxazole (B20620) ring exchange places via a nitrile ylide intermediate. wikipedia.org A related "ring-degenerate" Cornforth rearrangement has been described for 1-aryl-4-formyl-1,2,3-triazoles reacting with primary amines, where an equilibrium is established between isomeric triazole structures. mdpi.com However, the classical Cornforth rearrangement is characteristic of 1,3-oxazoles, and its direct applicability to the 1,2,4-triazole ring system of the title compound is not established in the literature.

Functionalization of the Triazole Ring System

The 1,2,4-triazole ring is an electron-rich heterocyclic system, and its functionalization in this compound is influenced by the existing substituents. nih.gov The N1 position is blocked by the bulky trityl group, and the C3 position is occupied by the carbaldehyde moiety. Consequently, direct functionalization primarily targets the C5 position.

Reactions at the C5 position of the triazole ring can be achieved through various methods, although they are less common than reactions involving the aldehyde group. Lithiation of the C5 proton followed by quenching with an electrophile is a potential, though not widely documented, pathway for introducing substituents. The electron-rich nature of the triazole ring generally makes it susceptible to electrophilic substitution only under harsh conditions, a process further complicated by the steric hindrance from the adjacent trityl group. nih.gov

More commonly, functionalization of the triazole core is achieved as part of a cyclization strategy, where the aldehyde group is first transformed, and a subsequent reaction involves the triazole ring itself to build a fused heterocyclic system.

Cyclization Reactions Involving the Triazole Moiety

The aldehyde group at the C3 position is a key handle for constructing fused heterocyclic systems through cyclization reactions. These transformations are pivotal in medicinal chemistry for creating diverse molecular scaffolds. researchgate.net A common strategy involves the initial condensation of the aldehyde with a binucleophilic reagent, followed by an intramolecular cyclization that incorporates one of the triazole's nitrogen atoms.

For example, condensation of this compound with compounds containing an active methylene (B1212753) group and a nucleophilic group (such as an amine or thiol) can lead to the formation of fused pyrimidine (B1678525) or thiazine (B8601807) rings, respectively.

One notable class of reactions involves the synthesis of thiazolo[3,2-b] total-synthesis.comisres.orgfrontiersin.orgtriazole derivatives. While not starting from the exact title compound, analogous reactions with 1,2,4-triazole-3-thiols and appropriate C2 synthons demonstrate the propensity of the triazole ring to participate in the formation of fused bicyclic systems. mdpi.com In the case of this compound, a hypothetical reaction could involve its conversion to a derivative that then undergoes cyclization. For instance, reaction with a phosphorus ylide (Wittig reaction) could introduce a side chain that subsequently cyclizes onto the N2 or N4 position of the triazole ring. researchgate.net

ReactantConditionsProduct TypeReference Example
Binucleophile (e.g., aminoguanidine)Acid or base catalysis, heatingFused triazolo-triazine systemsGeneral reaction for 1,2,4-triazoles researchgate.net
Thio-compounds (e.g., thioglycolic acid)Condensation followed by cyclizationFused triazolo-thiazine systemsAnalogous reactions with triazole-thiols mdpi.com
Phosphorus ylidesWittig reaction conditionsVinyl-triazoles (intermediates for further cyclization)General aldehyde reactivity researchgate.net

Influence and Manipulation of the Trityl Group on Compound Reactivity and Selectivity

The triphenylmethyl (trityl, Tr) group plays a crucial role in the chemistry of this compound, primarily as a protecting group and a steric controller. total-synthesis.comacgpubs.org

Steric Hindrance: The most significant influence of the trityl group is its sheer bulk. total-synthesis.com It effectively shields the N1 position and one face of the triazole ring, directing the approach of incoming reagents to the less hindered C5 position and the aldehyde group. This steric effect can be exploited to achieve regioselectivity in reactions where multiple sites are potentially reactive. For instance, in enzymatic glycosylation of similar bulky triazole derivatives, the size of substituents was found to affect the selectivity of the reaction. mdpi.comnih.gov

Protecting Group Chemistry: The trityl group is classified as an acid-labile protecting group. total-synthesis.com Its primary function is to block the N1 position of the triazole, preventing unwanted side reactions such as N-alkylation during synthetic sequences targeting other parts of the molecule. The manipulation of this group involves its selective removal (deprotection) under specific conditions.

Deprotection is typically achieved by treatment with protic acids, such as acetic acid, formic acid, or trifluoroacetic acid (TFA), or with Lewis acids. total-synthesis.com The mechanism involves the protonation or coordination of the acid to the triazole nitrogen, which facilitates the cleavage of the C-N bond to release the highly stable trityl cation. total-synthesis.com This cation is often trapped by a scavenger to prevent it from reacting with other nucleophilic sites in the molecule. total-synthesis.com The lability of the trityl group allows for its removal at a desired stage of a synthesis, unmasking the N-H functionality of the triazole for further transformations. thieme.de

ReagentConditionsMechanismNotes
Acetic Acid / Formic AcidMild heatingBrønsted acid-catalyzed cleavageAllows for selectivity in the presence of more robust protecting groups. total-synthesis.com
Trifluoroacetic Acid (TFA)Room temperatureStrong Brønsted acid-catalyzed cleavageUsed when no other acid-sensitive groups are present. total-synthesis.com
Lewis Acids (e.g., ZnBr2, MgBr2)Aprotic solventLewis acid-assisted C-N bond cleavageCan offer different selectivity compared to Brønsted acids. total-synthesis.com
Indium MetalMethanol (B129727), refluxMetal-mediated cleavageReported for deprotection of N-trityl tetrazoles, suggesting potential applicability. thieme.de

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Trityl 1h 1,2,4 Triazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde in solution. Through a combination of one- and two-dimensional experiments, a complete assignment of all proton, carbon, and nitrogen signals can be achieved.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound has been reported in the patent literature as being recorded in DMSO-d₆ at 400 MHz. google.com The expected signals can be assigned to three distinct regions: the aldehyde proton, the triazole ring proton, and the aromatic protons of the bulky trityl group.

Aldehyde Proton (-CHO): A singlet is anticipated at the most downfield region of the spectrum, typically between δ 9.5 and 10.2 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

Triazole Ring Proton (C5-H): The proton attached to the triazole ring is expected to appear as a sharp singlet, likely in the range of δ 8.0-9.0 ppm. Its precise location is influenced by the electronic effects of the adjacent nitrogen atoms and the aldehyde substituent.

Trityl Group Protons (-C(Ph)₃): The fifteen protons of the three phenyl rings on the trityl group will produce a complex multiplet in the aromatic region, generally between δ 7.2 and 7.8 ppm. The overlapping signals correspond to the ortho, meta, and para protons of the phenyl rings.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.5 - 10.2 Singlet (s)
Triazole (C5-H) 8.0 - 9.0 Singlet (s)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While specific experimental data for the title compound is not widely published, the chemical shifts can be reliably predicted based on analogous structures. researchgate.netufv.br

Aldehyde Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic signal expected in the δ 185-195 ppm range.

Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring are expected to resonate at approximately δ 140-160 ppm. The carbon atom C3, bonded to the aldehyde group, would likely be found further downfield than the C5 carbon.

Trityl Group Carbons: The trityl group exhibits signals for the quaternary carbon and the aromatic carbons. The central quaternary carbon (-C (Ph)₃) is expected around δ 80-90 ppm. The aromatic carbons of the phenyl rings will show a series of signals between δ 120-145 ppm, corresponding to the ipso, ortho, meta, and para positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aldehyde (-CHO) 185 - 195
Triazole (C3) 150 - 160
Triazole (C5) 140 - 150
Trityl (ipso-C) 140 - 145
Trityl (Ar-C) 120 - 130

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure, 2D NMR experiments are indispensable. nih.govnih.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily show correlations among the coupled protons within the phenyl rings of the trityl group. The aldehyde and triazole protons, being singlets, would not show cross-peaks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). This experiment would definitively link the triazole proton signal to its corresponding triazole carbon signal (C5) and each aromatic proton signal of the trityl group to its respective carbon. nih.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (²JCH and ³JCH), mapping out the molecular skeleton. Key expected correlations would include the aldehyde proton showing a cross-peak to the C3 carbon of the triazole ring, and the triazole C5-H proton showing correlations to the C3 carbon and potentially to the nitrogens in the ring. Furthermore, the aromatic protons of the trityl group would show correlations to the central quaternary carbon, confirming the integrity of this bulky substituent. nih.govyoutube.com

¹⁵N NMR spectroscopy, often performed indirectly via ¹H-¹⁵N HMBC experiments, provides direct information about the electronic environment of the three nitrogen atoms in the triazole ring. researchgate.netresearchgate.netrsc.org Based on data for substituted 1,2,4-triazoles, the chemical shifts can distinguish the different nitrogen atoms. researchgate.net The N1 nitrogen, bonded to the trityl group, would have a distinct chemical shift compared to the N2 and N4 atoms. The N4 atom, situated between the two ring carbons, and the N2 atom would also be distinguishable, providing ultimate confirmation of the 1-substituted 1,2,4-triazole (B32235) structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. amhsr.orgresearchgate.net The FT-IR spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch 3050 - 3100 Protons on the trityl and triazole rings
Aldehyde C-H Stretch 2820 - 2850 and 2720 - 2750 Often appears as a pair of weak bands
Aldehyde C=O Stretch 1690 - 1715 Strong, sharp band indicative of a conjugated aldehyde
Aromatic C=C Stretch 1450 - 1600 Multiple bands from the trityl and triazole rings

The most prominent feature would be the strong, sharp carbonyl (C=O) stretching band of the aldehyde group, expected around 1690-1715 cm⁻¹. The position indicates conjugation with the triazole ring. Aromatic C-H stretching vibrations from the trityl group and the triazole ring would appear above 3000 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the aromatic systems would be observed in the 1450-1650 cm⁻¹ region. amhsr.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₂₂H₁₇N₃O), the calculated molecular weight is approximately 339.4 g/mol .

In a patent describing the synthesis of this compound, it was noted that it did not ionize well under Liquid Chromatography-Mass Spectrometry (LCMS) conditions, suggesting potential challenges in its detection depending on the ionization method used. google.com

Under suitable ionization conditions (e.g., Electron Impact or Electrospray Ionization), the molecule would be expected to undergo characteristic fragmentation. The most significant and anticipated fragmentation pathway would be the cleavage of the bond between the triazole N1 atom and the trityl group's quaternary carbon. This would result in the formation of a very stable triphenylmethyl cation (trityl cation, [C(C₆H₅)₃]⁺), which would give a prominent base peak at m/z 243. The remainder of the molecule, the 1H-1,2,4-triazole-3-carbaldehyde radical cation, would correspond to a fragment at m/z 96. This facile loss of the trityl group is a hallmark fragmentation pattern for trityl-protected compounds. sapub.org

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure

For 1,2,4-triazole derivatives, crystallographic studies often reveal a planar triazole ring, a key feature contributing to the molecule's aromatic stability. It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or triclinic. The bulky trityl (triphenylmethyl) group is expected to significantly influence the crystal packing, likely leading to specific intermolecular interactions, such as π–π stacking and C–H…π contacts, which dictate the crystalline architecture. The aldehyde group's orientation relative to the triazole ring would also be fixed in the solid state to minimize steric hindrance with the voluminous trityl group.

A comprehensive crystallographic analysis would yield a detailed data table, as illustrated hypothetically below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The values in this table are placeholders and would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The conjugated system, encompassing the 1,2,4-triazole ring and the aldehyde group, is the primary chromophore responsible for these absorptions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atoms of the triazole ring and the oxygen of the aldehyde) to antibonding π* orbitals. The trityl group, while not directly part of the conjugated system, can influence the electronic environment and thus the position and intensity of the absorption maxima (λmax).

A detailed UV-Vis spectroscopic analysis would provide the following key data, presented here in a hypothetical format.

Hypothetical UV-Vis Spectroscopic Data for this compound (in Methanol)

λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Value Value π → π*

Note: The values in this table are placeholders and would need to be determined experimentally.

Computational and Theoretical Investigations of 1 Trityl 1h 1,2,4 Triazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to predict a variety of molecular characteristics with high accuracy. irjweb.com

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. irjweb.com A key application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for this purpose. irjweb.com

Table 1: Representative Calculated Geometrical Parameters for a 1,2,4-Triazole (B32235) Ring Core (Illustrative) This data is representative of the 1,2,4-triazole ring system and not specific to 1-trityl-1H-1,2,4-triazole-3-carbaldehyde.

ParameterTypical Calculated Value
N1-N2 Bond Length~1.35 Å
N2-C3 Bond Length~1.32 Å
C3-N4 Bond Length~1.37 Å
N4-C5 Bond Length~1.33 Å
C5-N1 Bond Length~1.38 Å
N1-N2-C3 Bond Angle~108°
N2-C3-N4 Bond Angle~112°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the ground to an excited state. nih.gov DFT calculations are routinely used to compute the energies of these orbitals. researchgate.net For this compound, the electron-withdrawing nature of the carbaldehyde group and the extensive π-system of the trityl group would be expected to influence the HOMO-LUMO energies significantly.

Table 2: Illustrative DFT-Calculated Frontier Orbital Energies for a 1,2,4-Triazole Derivative This data is for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine and serves as an example. irjweb.com

ParameterEnergy (eV)
HOMO Energy-4.6885
LUMO Energy-2.1660
Energy Gap (ΔE)2.5225

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the theoretical calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). uzhnu.edu.ua Comparing calculated shifts with experimental data is a powerful tool for confirming molecular structures. researchgate.net Theoretical calculations for this compound would help assign the signals for the protons and carbons of the triazole, trityl, and aldehyde groups. researchgate.netufv.br

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated spectrum can be used to assign specific vibrational modes, such as C=O stretching of the aldehyde, C=N stretching of the triazole ring, and C-H stretching of the aromatic rings, to the experimentally observed bands. researchgate.netnih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For aromatic systems like this triazole derivative, the calculations would likely predict π → π* transitions, with the extensive conjugation from the trityl and triazole moieties influencing the absorption wavelengths. researchgate.net

DFT also provides a framework for calculating various reactivity descriptors that predict how a molecule will behave in a chemical reaction.

Fukui Functions: The Fukui function is a reactivity indicator that identifies the most electrophilic and nucleophilic sites within a molecule. researchgate.netdnu.dp.ua It helps predict where a molecule is most likely to undergo a nucleophilic or electrophilic attack, providing insight into its reaction mechanisms. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com It uses a color scale to show charge distribution: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the aldehyde, identifying them as key sites for interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. pensoft.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a molecule with a bulky and flexible substituent like the trityl group, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the preferred orientations of the trityl group relative to the triazole ring, the rotational barriers between different conformations, and how the molecule's shape fluctuates in different environments (e.g., in solution). This provides a dynamic picture of the molecule's structure and flexibility, which is essential for understanding its interactions with other molecules, such as biological receptors. pensoft.netresearchgate.net

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijmtlm.org This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Given that many 1,2,4-triazole derivatives exhibit potent anticancer activity, docking studies of this compound against cancer-related protein targets (e.g., kinases like EGFR, BRAF, or structural proteins like tubulin) could elucidate its therapeutic potential. nih.govnih.govmdpi.comresearchgate.net The docking simulation calculates a "docking score," which estimates the binding affinity, and reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-protein complex. nih.gov

Table 3: Example of Docking Results for Novel 1,2,4-Triazole Derivatives Against Anticancer Targets (Illustrative) This data is representative of other 1,2,4-triazole compounds and does not represent this compound specifically. nih.gov

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative 8cBRAF-8.9CYS532, GLN609
Derivative 8cTubulin-7.6SER178, ASN249
Derivative 8dBRAF-8.8CYS532, LYS483
Derivative 8dTubulin-7.5ASN228, LYS254

Applications in Advanced Organic Synthesis and Chemical Sciences

Function as a Key Building Block in Complex Molecule Synthesis

1-trityl-1H-1,2,4-triazole-3-carbaldehyde serves as a valuable and versatile building block in the assembly of complex molecular architectures. The strategic placement of its functional groups—the reactive carbaldehyde and the sterically bulky trityl protecting group—allows for controlled, stepwise synthetic operations. The trityl group provides protection for the N1 position of the triazole ring, preventing unwanted side reactions and directing subsequent chemical transformations to other parts of the molecule. This protection is crucial for maintaining the integrity of the triazole core during multi-step syntheses.

The aldehyde functionality at the C3 position is a key reactive handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol condensations, Grignard additions, and reductive aminations. This versatility allows chemists to introduce diverse substituents and build intricate molecular frameworks. For instance, the aldehyde can be converted into alkenes, alcohols, amines, and other functional groups, each serving as a stepping stone for further molecular elaboration. This reactivity makes the compound a key intermediate in the synthesis of various biologically active molecules and functional materials. While many examples in the literature focus on the isomeric 1,2,3-triazole-4-carbaldehydes, the fundamental reactivity of the aldehyde group is analogous and equally applicable to this 1,2,4-triazole (B32235) derivative. mdpi.com

Utilization as a Synthetic Intermediate for Functionalized Scaffolds

The 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets with high affinity. qu.edu.sa this compound is an ideal starting material for creating libraries of compounds based on this scaffold. The aldehyde group acts as a versatile anchor point for diversification.

Through various chemical transformations, the aldehyde can be elaborated into a wide range of functional groups, leading to diverse molecular scaffolds. For example:

Reductive amination with various primary and secondary amines yields a diverse set of aminomethyl-triazole derivatives.

Wittig olefination converts the aldehyde into a vinyl group, which can then participate in further reactions like Heck coupling or metathesis.

Oxidation of the aldehyde to a carboxylic acid provides an attachment point for amide bond formation, allowing the coupling of amino acids or other amine-containing fragments.

Condensation reactions with active methylene (B1212753) compounds can be used to construct new heterocyclic rings fused to or substituted on the triazole core.

The trityl group can be selectively removed under acidic conditions at a later synthetic stage, revealing the NH of the triazole ring, which can then be further functionalized. This dual functionality allows for the creation of highly complex and diverse molecular scaffolds from a single, readily accessible intermediate.

Below is a table summarizing potential transformations of the carbaldehyde group to create functionalized scaffolds.

Reaction TypeReagentsResulting Functional GroupPotential Application
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃Substituted AmineIntroduction of basic centers, linking to biomolecules
Wittig ReactionPhosphonium YlideAlkeneC-C bond formation, further functionalization
Grignard ReactionOrganomagnesium HalideSecondary AlcoholCreation of new stereocenters
OxidationKMnO₄, PCCCarboxylic AcidAmide coupling, esterification

Derivatization for the Development of Advanced Organic Materials

The unique electronic properties and rigid, planar structure of the 1,2,4-triazole ring make it an attractive component for advanced organic materials. Derivatives of this compound can be employed as monomers or key intermediates in the synthesis of polymers, metal-organic frameworks (MOFs), and other functional materials. tennessee.edu

The aldehyde group is particularly useful for building larger, conjugated systems. For instance, condensation reactions with aromatic amines or other bifunctional molecules can lead to the formation of Schiff base polymers (polyimines). These materials often exhibit interesting photophysical properties, such as fluorescence or nonlinear optical activity.

Furthermore, the triazole moiety itself, with its multiple nitrogen atoms, can act as a ligand for metal ions. By derivatizing the aldehyde into other coordinating groups (e.g., converting it to a hydroxamic acid or an oxime), bifunctional or trifunctional ligands can be created. These ligands can then be used to construct sophisticated coordination polymers and MOFs. tennessee.edu These materials have potential applications in gas storage, catalysis, and chemical sensing. The trityl group can be used to control solubility and processing during material synthesis and can be removed in the final material if desired.

Role in the Synthesis of Heterocyclic Analogues and Conjugates (e.g., nucleoside analogues)

The 1,2,4-triazole core is a key component in a number of successful pharmaceutical agents, most notably the antiviral drug ribavirin. nih.gov Consequently, the synthesis of novel nucleoside analogues containing the 1,2,4-triazole ring is a major focus of medicinal chemistry research. This compound is a valuable precursor in this field.

The aldehyde group can be transformed into a variety of functional groups that can mimic the base-pairing functionalities of natural nucleobases or act as a linker to attach the triazole heterocycle to a sugar moiety. For example, the aldehyde can be reduced to a hydroxymethyl group, which can then be coupled to a protected ribose or deoxyribose sugar. Alternatively, the aldehyde can be converted into an amino group via reductive amination, which can then be acylated or otherwise modified.

The synthesis of conjugates, where the triazole unit is linked to another bioactive molecule (e.g., another heterocycle, a peptide, or a fluorescent dye), is also facilitated by the reactivity of the aldehyde group. These conjugates are often designed to have synergistic or dual-action biological activity. The development of new antiviral and anticancer agents is a primary goal of this area of research. nih.govatlantis-press.com

Applications in Peptidomimetic Chemistry and Protein Modification Strategies

The 1,2,4-triazole ring is considered a bioisostere of the amide bond, meaning it can mimic the size, shape, and electronic properties of an amide group within a peptide chain. nih.govresearchgate.net This property makes triazole-containing compounds excellent candidates for peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties, such as resistance to enzymatic degradation. The aldehyde functionality of this compound can be used to incorporate this valuable scaffold into peptide-like molecules.

Moreover, after removal of the trityl protecting group, the resulting 1H-1,2,4-triazole-3-carbaldehyde can be used for site-specific protein modification. Analogous to 1H-1,2,3-triazole-4-carbaldehyde derivatives, this compound is expected to react specifically with the N-terminal amino group of a protein or peptide under mild conditions. nih.gov This reaction forms a stable cyclic adduct, effectively labeling or modifying the protein at its N-terminus. This strategy can be used to attach various functional tags, such as biotin, fluorophores, or polyethylene glycol (PEG), to proteins for research or therapeutic purposes. nih.govresearchgate.net

ApplicationKey Feature of CompoundResulting Structure
PeptidomimeticsTriazole as amide bond isosterePeptide backbone with embedded triazole ring
Protein ModificationAldehyde reactivity with N-terminusN-terminally modified protein with a triazole-containing tag

Development of Novel Ligands for Coordination Chemistry

The 1,2,4-triazole ring contains three nitrogen atoms that can act as donor sites for metal ions, making triazole derivatives excellent ligands in coordination chemistry. tennessee.edu this compound is a precursor for the synthesis of mono- and polydentate ligands.

The most common strategy involves converting the aldehyde group into a Schiff base by condensation with a primary amine. If the amine contains additional donor atoms (e.g., a pyridine ring or another amine group), a polydentate ligand is formed. These Schiff base ligands, often featuring N,N'- or N,O-donor sets, can form stable complexes with a wide variety of transition metals.

The properties of the resulting metal complexes, such as their geometry, color, magnetic properties, and catalytic activity, can be fine-tuned by varying the substituents on the Schiff base and the choice of metal ion. These complexes have applications in catalysis, materials science, and as models for biological systems. The bulky trityl group can influence the coordination geometry and solubility of the resulting complexes.

Q & A

Basic: How can synthetic yields of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde be optimized in multi-step reactions?

Methodological Answer:
Optimization involves selecting catalytic systems and controlling reaction parameters. For example, copper(I)-catalyzed click chemistry (e.g., CuSO₄/Na₂SO₃ systems) enhances regioselectivity in triazole formation, as demonstrated in analogous syntheses . Temperature (e.g., 50°C for 16 hours) and solvent polarity (THF/water mixtures) are critical for intermediates’ stability . Post-synthetic purification via column chromatography with gradients of ethyl acetate/hexane improves yield and purity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing shifts to analogous triazole derivatives (e.g., 3-hydroxymethyl-1H-1,2,4-triazole shows aldehyde protons at ~9.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 349.18 for C₂₀H₁₉N₃O) .
  • X-ray Crystallography : Use SHELXL for refinement, especially for resolving trityl-group disorder. SHELX’s robustness with high-resolution data minimizes R-factor discrepancies .

Basic: How can purification challenges (e.g., polar byproducts) be addressed?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar impurities.
  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to isolate crystalline product .
  • TLC Monitoring : Track reaction progress with silica plates (ethyl acetate eluent) and UV/iodine visualization .

Advanced: How can DFT calculations guide the understanding of electronic properties or reaction mechanisms?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-311G+(d,p) to model the aldehyde’s electrophilicity and trityl-group steric effects .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Transition-State Analysis : IRC calculations reveal energy barriers in trityl-group substitutions .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trityl group) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Confirm connectivity in crowded spectra .
  • Complementary Techniques : Pair XRD with computational models to validate structural hypotheses .

Advanced: How does solvatochromic behavior inform applications in supramolecular chemistry?

Methodological Answer:

  • UV-Vis Titration : Measure λₐbₛ shifts in solvents of varying polarity (e.g., CHCl₃ vs. DMSO) to assess charge-transfer interactions .
  • Kamlet-Taft Parameters : Correlate solvent polarity/polarizability with emission properties for sensor design .

Advanced: What crystallographic challenges arise from the trityl group, and how are they mitigated?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine split positions of the trityl moiety .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å) to resolve overlapping electron densities .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands for accurate refinement .

Advanced: How is regioselectivity controlled in derivatization reactions (e.g., aldehyde functionalization)?

Methodological Answer:

  • Protecting Groups : Temporarily block the aldehyde with trityl to direct substitutions to the triazole ring .
  • Catalytic Systems : Pd/Cu bimetallic catalysts favor C-5 functionalization over C-3 in triazole rings .

Safety: What protocols mitigate risks during synthesis and handling?

Methodological Answer:

  • PPE : Use nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Quench reactive byproducts (e.g., azides) with aqueous NaNO₂ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.